Chlorthiophos

概要

説明

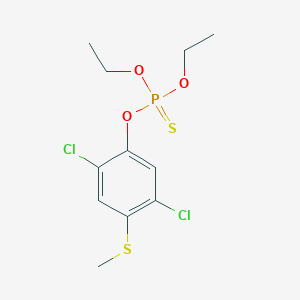

Chlorthiophos is an organophosphorus pesticide primarily used for controlling ants and mites. It is a mixture of isomers, with the predominant isomer being O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate . This compound is highly toxic and classified as an extremely hazardous substance in the United States .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chlorthiophos typically involves the reaction of diethyl chlorophosphorothioate with phenol derivatives. The exact commercial synthesis process is proprietary, but it likely involves the following steps:

Preparation of Diethyl Chlorophosphorothioate: This intermediate is synthesized by reacting phosphorus trichloride with ethanol and sulfur.

Reaction with Phenol Derivatives: The diethyl chlorophosphorothioate is then reacted with phenol derivatives such as 2,5-dichloro-4-methylthiophenol under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the safety and efficacy of the final product .

化学反応の分析

Reaction with Reducing Agents

Chlorthiophos reacts with strong reducing agents like hydrides to produce phosphine gas (PH₃), a highly toxic and flammable byproduct . This reaction is critical for understanding its hazardous decomposition pathways:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Reduction | This compound + Hydrides | Phosphine (PH₃) + Byproducts | Ambient to elevated temperatures |

Oxidation Reactions

Partial oxidation of this compound yields toxic phosphorus oxides (e.g., P₄O₁₀) . These reactions occur under exposure to oxidizing agents and contribute to environmental persistence risks:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound + O₂/oxidizers | Phosphorus oxides (POₓ) + Byproducts | Oxidative environments |

Biochemical Reaction: Acetylcholinesterase Inhibition

This compound irreversibly inhibits acetylcholinesterase by phosphorylating the enzyme’s serine residue . This neurotoxic mechanism disrupts nerve signal transmission, leading to symptoms like muscle spasms and respiratory paralysis:

| Target Enzyme | Reaction Site | Inhibitor Binding | Biological Effect |

|---|---|---|---|

| Acetylcholinesterase | Serine-OH group | Phosphorylation | Enzyme inactivation |

Isomer-Specific Reactivity

This compound exists as a mixture of three isomers :

-

Isomer (i): O-[2,4-dichloro-5-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioate

-

Isomer (ii): O-[2,5-dichloro-4-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioate (major component)

-

Isomer (iii): O-[4,5-dichloro-2-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioate

While all isomers share core organophosphate reactivity, structural differences in chlorine and methylthio group positions may influence reaction kinetics and byproduct profiles. No isomer-specific data is currently available in open literature .

Stability and Environmental Reactivity

For safety protocols, handling requires precautions against reducing/oxidizing agents and strict PPE compliance due to its acute neurotoxicity .

科学的研究の応用

Historical Agricultural Use

Chlorthiophos was utilized primarily for controlling pests such as ants and mites in agricultural settings. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function, leading to paralysis and death in insects. This mechanism made it effective against a variety of agricultural pests, contributing to its widespread use in the past.

Genotoxicity and Mutagenicity

Research has shown that this compound exhibits potential genotoxic and mutagenic effects. A study evaluated its impact using several assays, including the Ames test and sister chromatid exchange tests. Results indicated that while this compound did not show mutagenic activity on certain strains of Salmonella typhimurium, it was mutagenic to others at specific concentrations. Additionally, significant increases in chromosome aberrations were observed at higher concentrations (200 µg/mL) in human lymphocytes, highlighting potential cytotoxic effects .

Neurodevelopmental Effects

This compound has been studied for its neurodevelopmental impacts, particularly concerning prenatal exposure. Evidence suggests that exposure to organophosphates like this compound can lead to cognitive deficits and behavioral issues in children. Studies have linked prenatal exposure to reduced IQ scores and developmental delays, raising concerns about the safety of such compounds during critical developmental periods .

Regulatory Status

This compound is classified as an obsolete pesticide in many regions due to its toxicity and potential health risks. It is no longer widely used or recommended for agricultural applications. Regulatory agencies have moved towards safer alternatives, reflecting a growing awareness of the dangers associated with organophosphate pesticides .

Environmental Impact

This compound is highly toxic to aquatic life, with long-lasting effects on ecosystems. Its non-volatile nature suggests that it does not easily evaporate into the atmosphere but can persist in soil and water environments, posing risks to non-target species . The compound's environmental persistence raises concerns about bioaccumulation and long-term ecological consequences.

Case Study 1: Neurodevelopmental Outcomes

A longitudinal study assessed the neurodevelopmental outcomes of children exposed to chlorpyrifos (a related compound) during pregnancy. The findings indicated significant associations between prenatal exposure to organophosphates and cognitive deficits at age seven, suggesting similar risks may be present with this compound due to its chemical similarities .

Case Study 2: Genotoxicity Assessment

In a controlled laboratory setting, researchers evaluated the genotoxic effects of this compound on human lymphocytes using various concentrations over different time periods. The study found increased rates of chromosome aberrations and micronuclei formation at higher concentrations, underscoring the compound's potential as a mutagen .

作用機序

Chlorthiophos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the acetylcholinesterase enzyme and the associated neural pathways .

類似化合物との比較

- Chlorpyrifos

- Diazinon

- Malathion

- Parathion

- Phorate

生物活性

Chlorthiophos is an organophosphorus compound primarily recognized for its insecticidal properties. It functions as a potent inhibitor of acetylcholinesterase (AChE), leading to significant biological effects on insect and mammalian nervous systems. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, environmental impact, and relevant case studies.

This compound has the chemical formula C₁₁H₁₅Cl₂O₃PS and a molecular weight of 361.25 g/mol. It is classified as a highly toxic cholinesterase inhibitor, primarily affecting the nervous systems of insects and mammals. The mechanism of action involves the inhibition of AChE, an enzyme crucial for breaking down acetylcholine (ACh), a neurotransmitter responsible for transmitting nerve impulses. When AChE is inhibited, ACh accumulates at synapses, causing continuous stimulation of muscles and glands, ultimately leading to paralysis and death in insects .

Toxicity and Ecotoxicological Effects

This compound exhibits high toxicity not only to target pests but also to non-target organisms, including humans. Symptoms of exposure in mammals can include respiratory distress, muscle twitching, and potentially fatal outcomes if exposure is significant. The compound is particularly hazardous due to its neurotoxic properties .

Toxicity Profile

| Parameter | Value |

|---|---|

| Acute Oral LD50 (rat) | 50-200 mg/kg |

| Acute Dermal LD50 (rat) | 200-400 mg/kg |

| LC50 (96h, Lepomis macrochirus) | 1.3 mg/L |

| Cholinesterase Inhibition | 70% inhibition in erythrocytes after exposure |

Environmental Fate and Impact

Research into the environmental impact of this compound has revealed its persistence in soil and potential bioaccumulation in aquatic organisms. The compound is considered very toxic to aquatic life with long-lasting effects. Its low volatility suggests limited atmospheric transport but raises concerns about soil contamination and runoff into water bodies .

Case Studies and Research Findings

Several studies have investigated the biological activity and environmental impact of this compound:

- Insecticidal Efficacy : Research has demonstrated this compound's effectiveness against various agricultural pests, including ants and mites. Its application in pest control has led to significant reductions in pest populations .

- Neurotoxic Effects : A study highlighted that exposure to this compound resulted in oxidative stress markers in non-target species, indicating that its neurotoxic effects extend beyond cholinesterase inhibition .

- Comparative Toxicology : In comparative studies with other organophosphate pesticides like chlorpyrifos and malathion, this compound was found to exhibit higher toxicity levels, necessitating careful handling and application protocols .

特性

IUPAC Name |

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZJVWLGNLCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3PS2 | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041786 | |

| Record name | Chlorthiophos I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO] | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water, sol in most organic solvents | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg] | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORTHIOPHOS (7 total), please visit the HSDB record page. | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown liquid with crystals at low temp | |

CAS No. |

21923-23-9, 60238-56-4 | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21923-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthiophos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021923239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthiophos I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthiophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorothioic acid, O-(dichloro(methylthio)phenyl) O,O-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHIOPHOS I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y631ZW1IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorthiophos?

A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] This inhibition leads to the accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, ]

Q2: Are there any analytical methods available for the detection and quantification of this compound residues?

A4: Yes, analytical methods for detecting this compound residues in food products are available. One study utilized Gas Chromatography Mass Spectrometry (GC-MS) combined with the QuEChers extraction technique to analyze this compound residues in banana fruits. [] Another study developed a multiresidue analysis method for detecting this compound and other unregistered organophosphorus pesticides in imported agricultural products using a Korean Food and Drug Administration official method. [] These studies highlight the importance of monitoring this compound residues in food to ensure consumer safety.

Q3: What is known about the environmental fate and impact of this compound?

A5: While the provided abstracts don't offer detailed information on the environmental fate of this compound, as an organophosphate insecticide, it can potentially impact non-target organisms. [, , ] Its presence in the environment, even at low concentrations, could pose risks to beneficial insects and other organisms. Further research is needed to fully understand the environmental persistence, degradation pathways, and potential long-term ecological consequences of this compound use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。